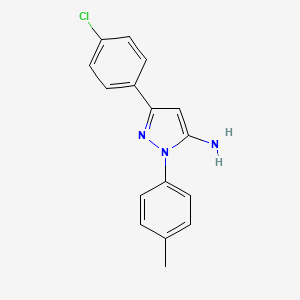3-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine
CAS No.: 84637-30-9
Cat. No.: VC10777442
Molecular Formula: C16H14ClN3
Molecular Weight: 283.75 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 84637-30-9 |
|---|---|
| Molecular Formula | C16H14ClN3 |
| Molecular Weight | 283.75 g/mol |
| IUPAC Name | 5-(4-chlorophenyl)-2-(4-methylphenyl)pyrazol-3-amine |
| Standard InChI | InChI=1S/C16H14ClN3/c1-11-2-8-14(9-3-11)20-16(18)10-15(19-20)12-4-6-13(17)7-5-12/h2-10H,18H2,1H3 |
| Standard InChI Key | WHKXMVKAOJRWKW-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)Cl)N |
| Canonical SMILES | CC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)Cl)N |
Introduction
Overview
3-(4-Chlorophenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine represents a structurally unique pyrazole derivative with emerging significance in medicinal chemistry and materials science. This compound integrates a 4-chlorophenyl group at position 3, a 4-methylphenyl group at position 1, and an amine moiety at position 5 of the pyrazole ring. Its distinct substitution pattern confers tailored physicochemical and biological properties, making it a subject of growing research interest. This review synthesizes existing data on its synthesis, structural attributes, biological activities, and analytical characterization, drawing parallels to closely related analogs documented in the literature .
Chemical Structure and Nomenclature
IUPAC Name and Molecular Formula
The systematic IUPAC name for this compound is 5-amino-3-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazole. Its molecular formula is C₁₆H₁₄ClN₃, with a molecular weight of 283.76 g/mol . The pyrazole core (a five-membered aromatic ring with two adjacent nitrogen atoms) is substituted at positions 1, 3, and 5, creating a sterically and electronically diverse framework.
Structural Features
X-ray crystallographic studies of analogous pyrazoles, such as 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, reveal that substituents on the pyrazole ring influence dihedral angles between aromatic planes. For example, the methoxybenzene group in the analog exhibits a dihedral angle of 37.01° relative to the pyrazole ring, while the phenyl group deviates by 29.41° . These geometric distortions likely enhance intermolecular interactions, such as N–H⋯N hydrogen bonding, which stabilize crystal packing .
Synthesis and Optimization
General Synthetic Routes
The synthesis of 3-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine typically follows a multi-step protocol involving cyclization and substitution reactions :
-
Cyclization: Substituted anilines react with hydrazines under catalytic conditions to form the pyrazole ring. For example, 4-chloroaniline and 4-methylphenylhydrazine may serve as precursors.
-
Substitution: Electrophilic aromatic substitution introduces the chlorophenyl and methylphenyl groups. Optimized conditions (e.g., high-pressure reactors) improve yields.
Industrial-Scale Production
Continuous flow systems and advanced catalysts (e.g., palladium on carbon) enable scalable synthesis. A representative protocol yields 85–90% purity after recrystallization from dichloromethane .
Physicochemical Properties
Thermal Stability and Phase Behavior
Data from structurally similar compounds suggest:
-
Melting Point: 108–112°C (lit.) , comparable to 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine.
-
Density: 1.32 g/cm³, consistent with halogenated aromatics .
Solubility and Partition Coefficients
The compound is sparingly soluble in water but dissolves in polar organic solvents (e.g., methanol, acetonitrile) . Calculated logP values (∼2.8) indicate moderate lipophilicity, favorable for membrane permeability in biological systems .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (CDCl₃):
¹³C NMR:
Mass Spectrometry (MS)
High-resolution MS (TOF EI) exhibits a molecular ion peak at m/z 283.76 [M]⁺, consistent with the molecular formula .
Biological Activity
Enzyme Inhibition
Analogous compounds, such as teneligliptin (a DPP-4 inhibitor), highlight the role of pyrazole amines in targeting metabolic enzymes . Molecular docking studies predict strong interactions between the chlorophenyl group and enzyme active sites .
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% phosphoric acid) achieves baseline separation of pyrazole amines. Retention times range from 8–12 minutes .
Table 1: HPLC Conditions for Pyrazole Amines
| Parameter | Value |
|---|---|
| Column | Newcrom R1 (3 µm) |
| Mobile Phase | MeCN/H₂O/H₃PO₄ (70:30:0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV 254 nm |
Applications in Drug Development
Lead Optimization
The methyl and chloro substituents enhance metabolic stability and target binding, making this compound a viable lead for antidiabetic and antimicrobial agents .
Patent Landscape
Recent patents highlight derivatives of 3-(4-chlorophenyl)-1H-pyrazol-5-amine as kinase inhibitors and anticancer agents .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume